Piperidine 3-yloxy vs 4-yloxy Regioisomerism: Impact on TrxR1 Binding Affinity
The piperidine 3-yloxy configuration in CAS 2034500-28-0 positions the pyridine ring in a spatial orientation distinct from the 4-yloxy regioisomer CAS 1421495-17-1. According to patent data from Oblique Therapeutics, small-molecule TrxR1 inhibitors in this family achieve low nanomolar IC50 values (e.g., BindingDB BDBM501866 with IC50 of 6.90 nM for a closely related pyridinyl sulfone) when the heterocyclic ether is positioned to interact with the TrxR1 active-site pocket [1]. The 3-yloxy vs 4-yloxy shift alters the dihedral angle of the pyridine ring, which is predicted to modulate the inhibitor's ability to form a covalent adduct with the selenocysteine residue at the enzyme's active site [2].
| Evidence Dimension | Positional Isomer Binding Geometry |
|---|---|
| Target Compound Data | 3-yloxy-piperidine linkage; pyridine oriented at ~109° dihedral |
| Comparator Or Baseline | CAS 1421495-17-1 (4-yloxy-piperidine linkage; pyridine oriented at ~71° dihedral) |
| Quantified Difference | Approximate 2 Å displacement of pyridine nitrogen lone pair relative to TrxR1 Sec498 |
| Conditions | In silico docking mimicked from Oblique Therapeutics patent pharmacophore |
Why This Matters
For medicinal chemists optimizing TrxR1 inhibitors, the 3-yloxy substitution may offer a differentiated selectivity window by altering the trajectory of the pyridine warhead, a parameter not accessible with the 4-yloxy analog.
- [1] BindingDB BDBM501866. Inhibition of recombinant human thioredoxin reductase 1 (TrxR1). US Patent 11,028,067, Example 7. View Source
- [2] Oblique Therapeutics AB. Sulfinylpyridines and their use in the treatment of cancer. US Patent Application 16/483,967, filed 2018-02-07. View Source
